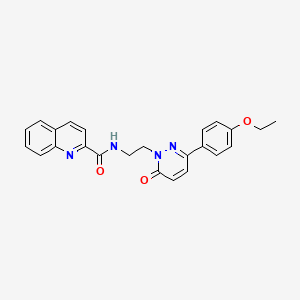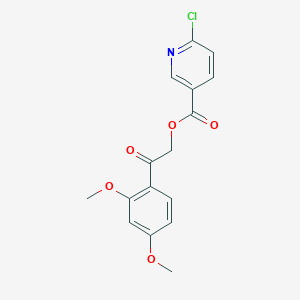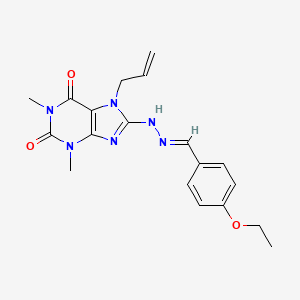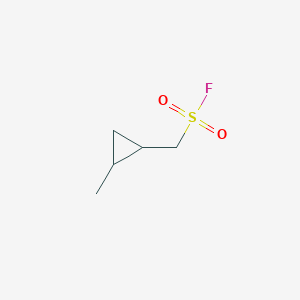![molecular formula C18H17FIN3OS B2881613 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide CAS No. 1024403-16-4](/img/structure/B2881613.png)
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a fluorophenyl group, and an iodobenzamide moiety
Méthodes De Préparation
The synthesis of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the iodobenzamide component. One common synthetic route includes the following steps:
Synthesis of 1-(2-fluorophenyl)piperazine: : This can be achieved through the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Preparation of 4-iodobenzamide: : This involves the iodination of benzamide using iodine in the presence of an oxidizing agent.
Coupling Reaction: : The final step involves the coupling of the 1-(2-fluorophenyl)piperazine with 4-iodobenzamide using a thioamide formation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: : The iodobenzamide moiety can be oxidized to form iodoarenes.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include iodoarenes, piperazine derivatives, and substituted fluorophenyl compounds.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : It is used in biological assays to study enzyme inhibition and receptor binding.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: : It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide can be compared with other similar compounds, such as:
N-[4-(3-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-3-iodobenzamide
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-2-iodobenzamide
These compounds differ in the position of the iodine atom on the benzamide ring, which can affect their chemical properties and biological activities. This compound is unique in its specific arrangement of functional groups, which may confer distinct advantages in certain applications.
Propriétés
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FIN3OS/c19-15-3-1-2-4-16(15)22-9-11-23(12-10-22)18(25)21-17(24)13-5-7-14(20)8-6-13/h1-8H,9-12H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDRVPQFWYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FIN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)

![(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B2881532.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)


![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2881544.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)

![3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2881549.png)

